Tert-butyl 2-(azepan-4-yl)acetate hydrochloride
Description
Tert-butyl 2-(azepan-4-yl)acetate hydrochloride is a nitrogen-containing bicyclic compound featuring a seven-membered azepane ring linked to an acetate ester group and a tert-butyl moiety, with a hydrochloride counterion. The molecular formula is C₁₂H₂₂ClNO₂ (calculated based on structural analogs), and its molecular weight is approximately 247.71 g/mol (including HCl). This compound is utilized as a key intermediate in pharmaceutical synthesis due to its balanced lipophilicity and stability, which arise from the tert-butyl ester and azepane ring .
Properties
IUPAC Name |
tert-butyl 2-(azepan-4-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)9-10-5-4-7-13-8-6-10;/h10,13H,4-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTAIBIDAXMIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCNCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(azepan-4-yl)acetate hydrochloride typically involves the esterification of 2-(azepan-4-yl)acetic acid with tert-butyl alcohol in the presence of a suitable acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(azepan-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Scientific Research Applications
Tert-butyl 2-(azepan-4-yl)acetate hydrochloride is utilized in a variety of scientific research applications:
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules, facilitating the development of new compounds with tailored properties.
Biology
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes, which is vital in drug discovery and development.
- Protein-Ligand Interactions : Research indicates its potential role in modulating protein-ligand interactions, making it a candidate for therapeutic applications.
Industry
- Specialty Chemicals Production : It is employed in the manufacturing of specialty chemicals and materials, contributing to advancements in material science and industrial chemistry.
The biological activity of this compound has been explored extensively, particularly regarding its antimicrobial and anticancer properties.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Inhibition Against Bacteria : Studies report effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Key findings include:
- Induction of Apoptosis : In vitro assays demonstrate that it can reduce cell viability in different cancer cell lines, including breast and colon cancer cells.
- IC50 Values : The IC50 values for these effects range from 10 µM to 20 µM, indicating moderate potency against cancer cells.
Case Studies and Experimental Data
| Study Focus | Findings | Notes |
|---|---|---|
| Antimicrobial Efficacy | Significant inhibition against Staphylococcus aureus and Candida albicans | Comparable MICs to established antibiotics |
| Anticancer Studies | Reduction of cell viability in breast and colon cancer cell lines | IC50 values between 10 µM to 20 µM |
Mechanism of Action
The mechanism of action of tert-butyl 2-(azepan-4-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Physicochemical Properties
- Solubility :
- Stability :
Biological Activity
Tert-butyl 2-(azepan-4-yl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H26N2O2
- Molecular Weight : 242.36 g/mol
- CAS Number : 1864053-29-1
The compound is characterized by unique structural features that contribute to its distinct chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For instance, it has been studied for its potential to inhibit certain protein-ligand interactions, which is critical in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing potential efficacy in inhibiting growth. The compound's mechanism in this context may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The specific pathways affected can vary depending on the type of cancer cells being studied .
Case Studies and Experimental Data
- Antimicrobial Efficacy : In a study involving the evaluation of antimicrobial agents, this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) reported at levels comparable to established antibiotics .
- Anticancer Studies : In vitro assays have shown that the compound can effectively reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values for these effects ranged from 10 µM to 20 µM, indicating a moderate level of potency .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 10 - 20 | Moderate potency against cancer cell lines |
| Tert-butyl N-(azepan-4-yl)-N-methylglycinate | Anticancer | 15 - 25 | Similar mechanism but less potent |
| Other derivatives | Varies | Varies | Often more potent but with different specificity |
Q & A
Q. How can computational tools aid in predicting the biological activity of this compound derivatives?
- Methodological Answer :
- QSAR models : Train using datasets of similar azepane derivatives to predict IC50 values.
- Molecular dynamics simulations : Study ligand-receptor binding stability over time (e.g., GROMACS).
- ADMET prediction : Use SwissADME or ADMETLab to forecast toxicity and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
